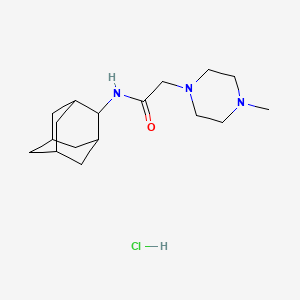
N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as memantine, is a drug used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate neurotransmission. Memantine has been shown to improve cognitive function in patients with moderate to severe Alzheimer's disease.
Mechanism of Action
Memantine works by blocking the excessive activation of NMDA receptors by glutamate, a neurotransmitter that is involved in learning and memory. Excessive activation of NMDA receptors can lead to neuronal damage and death, which is a hallmark of many neurological disorders. By regulating glutamate neurotransmission, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride helps to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Memantine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also enhances neurotrophic factors, which are essential for neuronal survival and growth. Memantine has been shown to improve synaptic plasticity, which is the ability of neurons to adapt and change in response to experience and learning.
Advantages and Limitations for Lab Experiments
Memantine has several advantages for lab experiments, including its ability to regulate glutamate neurotransmission and protect neurons from damage. It is also relatively safe and well-tolerated, with few side effects. However, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has some limitations, including its non-specific binding to other receptors and potential interactions with other drugs.
Future Directions
There are several future directions for research on N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, including its potential use in combination with other drugs for the treatment of neurological disorders. Memantine has been shown to have synergistic effects with other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Other future directions include the development of more specific NMDA receptor antagonists and the investigation of this compound's effects on other neurotransmitter systems, such as dopamine and serotonin.
Synthesis Methods
Memantine is synthesized through a multi-step process that involves the reaction of 1-Adamantylamine with 4-Methylpiperazin-1-ylacetyl chloride in the presence of a base. The resulting intermediate is then converted to N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride through a reaction with hydrochloric acid.
Scientific Research Applications
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In Alzheimer's disease, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesias. In traumatic brain injury and stroke, this compound has been shown to reduce neuronal damage and improve functional outcomes.
properties
IUPAC Name |
N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O.ClH/c1-19-2-4-20(5-3-19)11-16(21)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,2-11H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWTGYJUWSXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5346373.png)
![2-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5346380.png)
![4-({3-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-4-methoxyphenyl}sulfonyl)morpholine](/img/structure/B5346387.png)
![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)
![N-(4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide hydrochloride](/img/structure/B5346408.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

